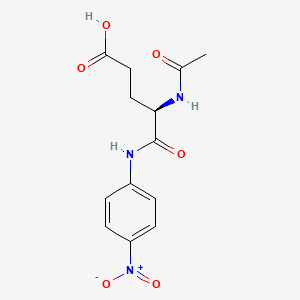

N-Acetylglutamate 4-nitroanilide

Descripción

N-Acetylglutamate 4-nitroanilide is a synthetic derivative combining N-acetylglutamate (a naturally occurring metabolite) with a 4-nitroanilide functional group. N-Acetylglutamate itself is a critical intermediate in the urea cycle, acting as an allosteric activator of carbamyl phosphate synthetase I (CPS I), which is essential for ammonia detoxification . The 4-nitroanilide group, commonly used in enzymology, serves as a chromogenic substrate for proteases and amidases, enabling real-time monitoring of enzymatic activity .

Propiedades

Número CAS |

41149-12-6 |

|---|---|

Fórmula molecular |

C13H15N3O6 |

Peso molecular |

309.27 g/mol |

Nombre IUPAC |

(4R)-4-acetamido-5-(4-nitroanilino)-5-oxopentanoic acid |

InChI |

InChI=1S/C13H15N3O6/c1-8(17)14-11(6-7-12(18)19)13(20)15-9-2-4-10(5-3-9)16(21)22/h2-5,11H,6-7H2,1H3,(H,14,17)(H,15,20)(H,18,19)/t11-/m1/s1 |

Clave InChI |

SDTVKGSMFQVLAM-LLVKDONJSA-N |

SMILES |

CC(=O)NC(CCC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |

SMILES isomérico |

CC(=O)N[C@H](CCC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |

SMILES canónico |

CC(=O)NC(CCC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |

Apariencia |

Solid powder |

Otros números CAS |

41149-12-6 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

AcGlu-pNA AGNA N-acetylglutamate 4-nitroanilide N-acetylglutamate 4-nitroanilide, (S)-isome |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

N-Acetylglutamate (NAG)

- Structure: Comprises glutamate acetylated at the α-amino group.

- Function : Activates CPS I in mitochondria, driving urea synthesis. Tissue levels correlate with dietary protein intake and hepatic urea content .

- Metabolic Role : Synthesized by N-acetylglutamate synthase (NAGS) in mitochondria, with a half-life of a few hours in mice. Its intramitochondrial concentration (~10⁻⁴ M) matches the activation constant for CPS I .

- Regulation : Sensitive to glutamate availability (Km ≈ 1 mM) and environmental oxygen levels (aerobic conditions enhance biosynthesis) .

Nα-Acetyl-L-Lysine 4-Nitroanilide Hydrochloride

- Structure: Features lysine acetylated at the α-amino group and linked to 4-nitroanilide.

- Function : Serves as a synthetic substrate for proteases (e.g., trypsin, plasmin) in kinetic assays. The 4-nitroaniline release (detected at 405 nm) quantifies enzymatic activity .

- Applications : Used in proteomics to study lysine-specific enzyme specificity and substrate binding .

Other Nitroanilide Derivatives

- Ranitidine Nitroacetamide: A nitroacetamide derivative used in pharmaceutical quality control, structurally distinct due to its furan and dimethylamino groups .

Structural and Functional Differences

Table 1: Comparative Analysis of Key Compounds

Limitations and Knowledge Gaps

- The evidence lacks direct studies on N-acetylglutamate 4-nitroanilide, necessitating extrapolation from structurally related compounds.

- Comparative kinetic data (e.g., Km, Vmax) between acetylated amino acids and their nitroanilide derivatives are sparse in the provided sources.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.